REACTION_CXSMILES
|
[Br:1][C:2]1[CH:20]=[CH:19][C:5]([NH:6][C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=3)[N:10]=[CH:9][N:8]=2)=[C:4]([F:21])[CH:3]=1.C=O.[OH-].[K+].[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>O.C(O)=O>[Br:1][C:2]1[CH:20]=[CH:19][C:5]([NH:6][C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:26][CH2:30][CH:29]4[CH2:4][CH2:5][N:6]([CH3:7])[CH2:27][CH2:28]4)=[C:14]([O:17][CH3:18])[CH:15]=3)[N:10]=[CH:9][N:8]=2)=[C:4]([F:21])[CH:3]=1 |f:2.3|
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Name
|
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(NC2=NC=NC3=CC=C(C=C23)OC)C=C1)F
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
81 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 40° C.
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
was adjusted to 60° C.
|
Type
|
ADDITION
|
Details
|
water (107 ml) and butyl acetate (107 ml) were added
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
was adjusted to 60° C.
|
Type
|
ADDITION
|
Details
|
butyl acetate (107 ml) was added
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was set for distillation at ambient pressure
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
CUSTOM
|
Details
|
reached 106° C
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 65° C.
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran (107 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0-5° C.
|
Type
|
WAIT
|
Details
|
held for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
before isolating the product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
The product was washed with ethyl acetate (72 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OCC2CCN(CC2)C)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |